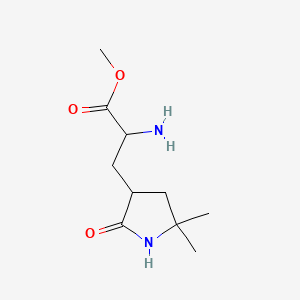
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyrrolidinone ring, which is a five-membered lactam, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and a pyrrolidinone precursor.
Reaction Conditions: The amino acid derivative is reacted with the pyrrolidinone precursor under controlled conditions, often involving a catalyst and a solvent such as methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The amino and ester groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the formation of new esters or amides.
科学研究应用
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate: Lacks the dimethyl groups on the pyrrolidinone ring.
Ethyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate: Has an ethyl ester group instead of a methyl ester group.
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-2-yl)propanoate: The position of the oxo group is different.
Uniqueness
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate is unique due to the presence of the dimethyl groups on the pyrrolidinone ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.
属性
分子式 |
C10H18N2O3 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2)5-6(8(13)12-10)4-7(11)9(14)15-3/h6-7H,4-5,11H2,1-3H3,(H,12,13) |
InChI 键 |
LIPBJRHDDKNWFF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(=O)N1)CC(C(=O)OC)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



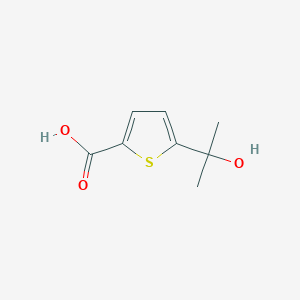
![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)
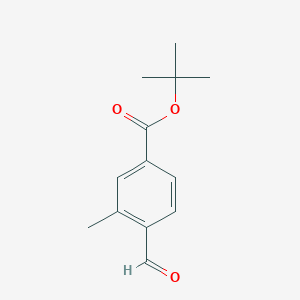
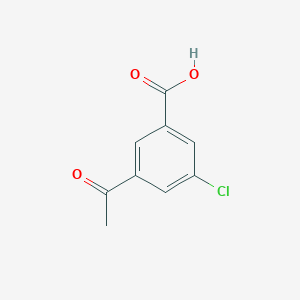
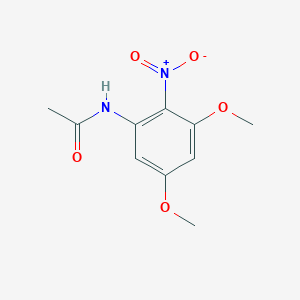

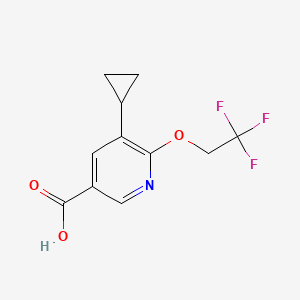
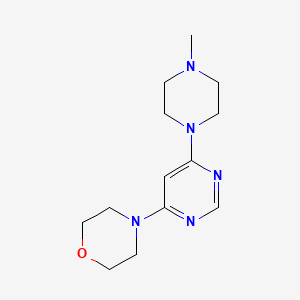
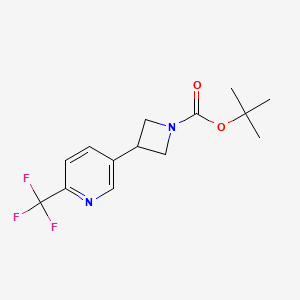
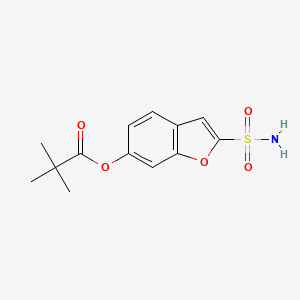
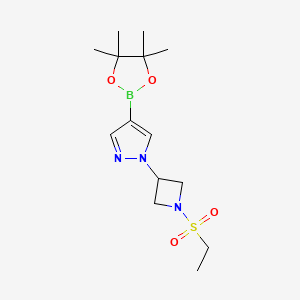
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
![2-[(2,5-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B13933679.png)
